molecular formula C11H12IN3O2 B11795995 1-(3-Iodophenyl)-5-oxopyrrolidine-3-carbohydrazide

1-(3-Iodophenyl)-5-oxopyrrolidine-3-carbohydrazide

Cat. No.: B11795995
M. Wt: 345.14 g/mol
InChI Key: CPZLCGDEXRHCKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Iodophenyl)-5-oxopyrrolidine-3-carbohydrazide is a carbohydrazide derivative characterized by a pyrrolidinone core substituted with a 3-iodophenyl group at the 1-position and a carbohydrazide moiety at the 3-position. The iodine atom on the phenyl ring introduces steric bulk and electronic effects, which may enhance lipophilicity and influence biological activity.

Esterification: Reaction of carboxylic acid precursors with alcohols (e.g., methanol) under acidic conditions .

Hydrazide Formation: Treatment of esters with hydrazine hydrate in refluxing 2-propanol .

Derivatization: Condensation with aldehydes/ketones to form hydrazones or cyclization with diketones to generate heterocycles (e.g., pyrazoles, pyrroles) .

Properties

Molecular Formula

C11H12IN3O2

Molecular Weight

345.14 g/mol

IUPAC Name

1-(3-iodophenyl)-5-oxopyrrolidine-3-carbohydrazide

InChI

InChI=1S/C11H12IN3O2/c12-8-2-1-3-9(5-8)15-6-7(4-10(15)16)11(17)14-13/h1-3,5,7H,4,6,13H2,(H,14,17)

InChI Key

CPZLCGDEXRHCKR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)I)C(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Iodophenyl)-5-oxopyrrolidine-3-carbohydrazide typically involves the reaction of 3-iodoaniline with a suitable pyrrolidine derivative under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the carbohydrazide linkage. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(3-Iodophenyl)-5-oxopyrrolidine-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Iodophenyl)-5-oxopyrrolidine-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Iodophenyl)-5-oxopyrrolidine-3-carbohydrazide involves its interaction with specific molecular targets. The iodophenyl group can engage in halogen bonding with biological macromolecules, while the carbohydrazide moiety can form hydrogen bonds with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of 1-(3-iodophenyl)-5-oxopyrrolidine-3-carbohydrazide, focusing on substituent effects, physicochemical properties, and bioactivity:

Compound Substituent Melting Point (°C) Key IR Peaks (cm⁻¹) Biological Activity References
This compound 3-Iodo (C₆H₄I) Not reported Not available Inferred antimicrobial/anticancer Extrapolated
1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide 3-Chloro (C₆H₄Cl) Not reported -NH (3330–3079), C=O (1673) Antimicrobial, enzyme inhibition
1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide 4-Chloro (C₆H₄Cl) Not reported -NH (3079–2973), C=O (1666) Anticancer (IC₅₀: 5–20 µM)
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide 2-Hydroxy (C₆H₄OH) 224–225 C=N (1586), C=O (1673) Antioxidant (EC₅₀: 12–35 µM)
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide 5-Cl, 2-OH (C₆H₂ClOH) 196–197 C=O (1723), C=N (1597) Antibacterial (MIC: 8–32 µg/mL)
1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide 4-Methoxy (C₆H₄OCH₃) Not reported -NH (3330–3079), C=O (1673) Inferred antidiabetic

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., Cl, I) : Increase lipophilicity and may enhance membrane permeability. Chloro derivatives show potent anticancer activity (IC₅₀: 5–20 µM) .
  • Hydroxy Groups : Improve solubility via hydrogen bonding. 2-Hydroxyphenyl analogs exhibit antioxidant activity (EC₅₀: 12–35 µM) due to radical scavenging .
  • Iodine vs. Chlorine : The larger van der Waals radius of iodine (1.98 Å vs. 1.75 Å for Cl) may enhance steric interactions in target binding but reduce synthetic yields due to instability under harsh conditions .

Synthetic Challenges: Iodophenyl derivatives may require milder reaction conditions (e.g., lower temperatures) compared to chlorophenyl analogs to prevent C-I bond cleavage . Cyclization reactions (e.g., pyrazole formation) with diketones proceed efficiently in 2-propanol with acetic acid catalysis (yields: 70–83%) .

Biological Activity Trends :

  • Antimicrobial Activity : Chloro and hydroxy derivatives inhibit Bacillus subtilis and Escherichia coli (MIC: 8–32 µg/mL) by disrupting membrane integrity .
  • Anticancer Activity : 4-Chlorophenyl analogs induce apoptosis in HeLa cells via caspase-3 activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.